molecular formula C25H23FN4O3S B6484462 N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-fluorobenzamide CAS No. 887886-72-8

N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-fluorobenzamide

Cat. No.: B6484462
CAS No.: 887886-72-8
M. Wt: 478.5 g/mol
InChI Key: IBVZXNXMBXXOPJ-UHFFFAOYSA-N
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Description

N-(4-{[4-(1H-1,3-Benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-fluorobenzamide is a high-quality synthetic compound supplied for investigative biochemistry and medicinal chemistry research. This molecule features a hybrid structure that incorporates a benzodiazole (benzimidazole) moiety, a piperidine ring, and a sulfonyl linker, a configuration found in compounds with noted pharmacological activity in research settings . The specific inclusion of a 4-fluorobenzamide group is a common structural modification in drug discovery to fine-tune properties like metabolic stability and target binding affinity. Compounds within this structural class have been investigated as potential inhibitors of protein targets such as the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory diseases . Furthermore, related benzodiazole-containing molecules are frequently explored for their interactions with neurological targets, including the GABAA receptor complex . The molecular formula of this compound is C25H23FN4O3S, and it has a molecular weight of 478.54 g/mol . It is provided to researchers with a guaranteed purity of 90% or higher. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate, a reference standard, or a pharmacological tool in hit-to-lead optimization campaigns and for probing novel biological mechanisms.

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O3S/c26-19-7-5-18(6-8-19)25(31)27-20-9-11-21(12-10-20)34(32,33)30-15-13-17(14-16-30)24-28-22-3-1-2-4-23(22)29-24/h1-12,17H,13-16H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVZXNXMBXXOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-fluorobenzamide, also referred to by its CAS number 886888-57-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

  • Molecular Formula : C26H26N4O3S
  • Molecular Weight : 474.6 g/mol
  • Structure : The compound features a benzodiazole moiety linked to a piperidine ring through a sulfonyl group, which is known to enhance biological activity by facilitating interactions with various biological targets.
PropertyValue
Molecular FormulaC26H26N4O3S
Molecular Weight474.6 g/mol
CAS Number886888-57-9

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and potential therapeutic applications.

This compound is believed to exert its effects primarily through the modulation of neurotransmitter systems. The benzodiazole structure suggests potential interactions with GABA receptors, which are pivotal in the central nervous system (CNS) function.

Key Mechanisms:

  • GABA Receptor Modulation : The compound may enhance GABAergic transmission, leading to anxiolytic and sedative effects.
  • Inhibition of Enzymatic Activity : Preliminary studies indicate that it could inhibit certain enzymes involved in neurotransmitter metabolism, thus prolonging the action of neurotransmitters in the synaptic cleft.

Pharmacological Studies

Research has demonstrated various pharmacological effects associated with this compound:

  • Anxiolytic Effects : In animal models, the compound showed significant anxiolytic properties comparable to established anxiolytics.
  • Antidepressant Activity : Studies suggest potential antidepressant effects through serotonin receptor modulation.
  • Neuroprotective Effects : The compound may offer neuroprotection against oxidative stress and excitotoxicity in neuronal cultures.

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Anxiolytic Activity

A study conducted on mice evaluated the anxiolytic effects using elevated plus maze and open field tests. Results indicated that administration of the compound significantly increased time spent in open arms compared to control groups, suggesting reduced anxiety levels.

Case Study 2: Neuroprotective Properties

In vitro studies on neuronal cell lines exposed to oxidative stress demonstrated that the compound reduced cell death and preserved mitochondrial function. This suggests a protective role against neurodegenerative conditions.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds containing benzodiazole and piperidine structures exhibit significant anticancer properties. N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-fluorobenzamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study:
In vitro studies demonstrated that this compound induces apoptosis in breast cancer cells by activating caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in cell proliferation and survival.

Antimicrobial Properties

The benzodiazole ring is known for its antimicrobial activities. Research has shown that derivatives of this compound can exhibit significant antibacterial and antifungal effects.

Case Study:
A recent study tested the efficacy of this compound against various bacterial strains. The results indicated that the compound showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

The neuroprotective potential of this compound is being investigated due to the presence of the piperidine moiety, which has been associated with neuroprotective effects in previous research.

Case Study:
Preclinical models of neurodegenerative diseases have shown that this compound can reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer’s disease.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (−SO₂−N−) undergoes nucleophilic substitution under basic conditions. This reactivity is critical for generating derivatives with modified biological activity .

Key Observations:

Reaction ConditionsReagentsProductsNotes
Alkaline aqueous mediumAlkyl halides (e.g., CH₃I)N-alkylated sulfonamidesRequires phase-transfer catalysts for improved yields
Anhydrous DMF, 60°CAmines (e.g., piperazine)Sulfamides (−SO₂−NH−R)Steric hindrance from benzodiazolyl group limits reactivity

Electrophilic Aromatic Substitution on the Fluorobenzamide Moiety

The para-fluorobenzamide group directs electrophiles to meta positions due to fluorine’s strong electron-withdrawing effect.

Typical Reactions:

ElectrophileConditionsProductRegioselectivity
HNO₃/H₂SO₄0–5°C3-nitro-4-fluorobenzamide derivativeMeta to fluorine (>90% yield)
Cl₂/FeCl₃25°C3-chloro-4-fluorobenzamideCompeting sulfonamide chlorination observed

Hydrolysis of the Amide Bond

The central amide bond (−CONH−) hydrolyzes under acidic or basic conditions, yielding 4-fluorobenzoic acid and the corresponding amine .

Comparative Hydrolysis Rates:

ConditionsReaction PathwayProducts
6M HCl, refluxAcid-catalyzed4-fluorobenzoic acid + [4-(piperidin-1-ylsulfonyl)phenyl]amine
2M NaOH, 80°CBase-catalyzed4-fluorobenzoate salt + free amine

Transition Metal-Catalyzed Coupling Reactions

Nickel-catalyzed transannulation reactions enable functionalization of the benzodiazolyl-piperidine system :

Example Reaction Scheme:

text
Target Compound + Symmetrical 1,3-diene → Ni(cod)₂/P(n-Bu)₃ → Fused azabicyclic product (e.g., pyrido-benzodiazole derivatives)

Key Variables:

  • Ligands: 1,1’-Bis(diphenylphosphino)ferrocene improves yield (40% → 85%) .

  • Solvents: Tetrahydrofuran (THF) optimal for cycloaddition.

Thermal Decomposition Pathways

Thermogravimetric analysis reveals decarbonylation pathways at elevated temperatures:

Temperature RangeProcessMajor Products
200–250°CDecarbonylationAcyl(1,3-benzodiazol-2-yl)ketenes
>300°CRing contractionPyrido[2,1-b] benzodiazol-1-ones

Comparative Reactivity with Structural Analogs

The compound’s unique benzodiazolyl-piperidine system shows distinct reactivity compared to related structures:

CompoundFunctional Group ModificationsReactivity Differences
N-(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)Benzimidazole instead of benzodiazoleFaster sulfonamide alkylation due to reduced steric bulk
4-fluoro-N-(1-(4-(5-fluoro-2-oxo-benzimidazol-1-yl)piperidin-1-yl)propan-2-yl)benzamide Additional fluoro substitutionEnhanced electrophilic substitution at benzamide meta position

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Heterocycle Sulfonamide Linker Benzamide Substituent Key Differences vs. Title Compound Reference
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide Pyrimidine Sulfamoyl (NH-SO₂) 4-Fluorophenyl Pyrimidine replaces benzimidazole-piperidine
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Benzimidazole None Diphenylpropanamide Lacks sulfonyl-piperidine and fluorobenzamide
1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide Benzothiazole + Piperidine 4-Chlorobenzenesulfonyl 4-Methylbenzothiazole Benzothiazole replaces benzimidazole
N-{4-[(4-Cycloheptylpiperazin-1-yl)sulfonyl]phenyl}acetamide Piperazine Piperazine-sulfonyl Acetamide Piperazine replaces piperidine; simpler amide
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide Benzothiazole + Piperidine 3-Methylpiperidinyl-sulfonyl 6-Fluorobenzothiazole Benzothiazole and methylpiperidine substitution

Physicochemical and Pharmacological Insights

Bioactivity: The benzimidazole-piperidine-sulfonyl motif in the title compound may target enzymes or receptors requiring aromatic stacking (benzimidazole) and polar interactions (sulfonyl). In contrast, pyrimidine-based analogues (e.g., ) are more likely to engage in π-π stacking with nucleic acids. The fluorobenzamide group enhances metabolic stability compared to non-fluorinated analogues (e.g., ), which exhibit higher lipophilicity due to diphenylpropanamide .

Synthetic Complexity :

  • The title compound’s synthesis requires multi-step protocols (e.g., cyclization of hydrazinecarbothioamides and S-alkylation), similar to methods in . Pyrimidine derivatives () are synthesized via simpler sulfamoylation.

Solubility and Permeability: The sulfonyl group and piperidine improve aqueous solubility relative to non-sulfonated benzimidazoles (e.g., ). However, bulkier substituents (e.g., cycloheptylpiperazine in ) reduce solubility.

Case Study: Misidentification Risks

highlights challenges in distinguishing fluorinated isomers, such as ortho-, meta-, and para-fluoro variants of fentanyl analogues. Similarly, minor structural changes in the title compound (e.g., replacing fluorine with chlorine or altering the heterocycle) could lead to misidentification without advanced analytical techniques (e.g., HRMS, X-ray crystallography) .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Follow a two-step protocol:
    • Condensation : React 4-fluorobenzoyl chloride with a piperidine-benzodiazol precursor in acetonitrile under reflux (4–5 hours) with anhydrous K₂CO₃ as a base .
    • Sulfonation : Introduce the sulfonyl group using trichloroisocyanuric acid (TCICA) in dichloromethane at 0°C to room temperature .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
  • Yield Optimization : Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) and adjust stoichiometry (1.2:1 molar ratio of sulfonating agent to precursor) .

Q. Table 1: Key Reaction Parameters

StepReagentsSolventTemperatureTimeYield (%)
1K₂CO₃CH₃CNReflux5 hrs65–70
2TCICADCM0°C → RT2 hrs80–85

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to acute oral toxicity (LD₅₀ = 300 mg/kg in rats) and skin irritation risks .
    • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, which may cause respiratory irritation (OSHA PEL not established; apply ALARA principles) .
    • Spill Management : Neutralize spills with activated carbon, collect in sealed containers, and dispose via certified hazardous waste services .

Q. Table 2: Hazard Classification (GHS)

Hazard ClassCategoryPrecautionary Measures
Acute Toxicity (Oral)Category 4Avoid ingestion; use PPE
Skin Corrosion/IrritationCategory 2Gloves and lab coat required
Eye DamageCategory 1Safety goggles mandatory

Q. Which analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm sulfonyl and benzamide linkages. Key peaks:
    • ¹H NMR: δ 8.2–8.4 ppm (s, 1H, SO₂NH), δ 7.6–7.8 ppm (d, 2H, fluorobenzamide aromatic protons) .
    • ¹³C NMR: δ 167 ppm (C=O), δ 125–135 ppm (CF₃ coupling in fluorobenzamide) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~500–520) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H₂O + 0.1% TFA, gradient elution) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., bacterial strain variability in antimicrobial studies). For example, conflicting IC₅₀ values against E. coli may arise from differences in efflux pump expression .
  • Dose-Response Validation : Replicate assays using standardized protocols (CLSI guidelines) and orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization) .
  • Metabolite Screening : Use LC-MS to identify degradation products in cell media that may interfere with activity .

Q. Table 3: Common Data Contradictions and Solutions

IssueProbable CauseResolution Strategy
Variable enzyme inhibitionDifferences in ATP concentration (kinase assays)Normalize to ATP-Km values
Inconsistent cytotoxicityCell line-specific metabolismUse isogenic cell panels

Q. What strategies are effective for identifying biological targets of this compound?

Methodological Answer:

  • Pull-Down Assays : Immobilize the compound on NHS-activated Sepharose beads, incubate with cell lysates, and identify bound proteins via SDS-PAGE/MS .
  • DARTS (Drug Affinity Responsive Target Stability) : Treat lysates with the compound, digest with thermolysin, and analyze stabilized proteins by Western blot .
  • Computational Docking : Use AutoDock Vina to screen against structural databases (e.g., PDB) focusing on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .

Q. How can in silico modeling improve the design of derivatives with enhanced pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • QSAR Modeling : Train a model on existing analogs (e.g., trifluoromethyl-containing benzamides) to correlate substituent electronegativity with bacterial membrane permeability .
  • Molecular Dynamics : Simulate binding to acetyl-CoA carboxylase (ACC) to identify residues critical for hydrogen bonding (e.g., Lys218, Glu224) .

Q. Table 4: Key In Silico Parameters

ParameterTarget RangeToolRelevance
logP2.5–3.5SwissADMELipid solubility
Topological PSA<140 ŲMolinspirationOral bioavailability
H-bond acceptors/donors≤10/≤5LipinskiDrug-likeness

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